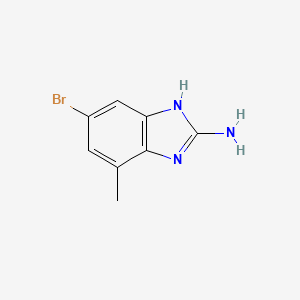

6-Bromo-4-methyl-1H-benzimidazol-2-amine

Description

Properties

IUPAC Name |

6-bromo-4-methyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXFZLGBGYXXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with appropriate brominated and methylated reagents. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Oxidation Reactions: The methyl group at the 4th position can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the imine group, to form various reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted benzimidazoles

- Oxidized derivatives like aldehydes and acids

- Reduced benzimidazole derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 6-bromo-4-methyl-1H-benzimidazol-2-amine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanism of action often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer potential. For instance, compounds structurally related to this compound have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation . These compounds may disrupt the mitotic spindle formation, leading to apoptosis in cancer cells.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the reaction of 4-methyl-1H-benzimidazole with brominating agents under controlled conditions to yield the desired product with high purity and yield . This synthetic route is advantageous for large-scale production due to its efficiency and simplicity.

In vitro Studies

In vitro evaluations have demonstrated that this compound exhibits notable anti-inflammatory and analgesic activities. For example, derivatives of benzimidazole have been shown to significantly reduce edema in animal models compared to standard anti-inflammatory drugs . This suggests a potential role in treating inflammatory conditions.

Molecular Docking Studies

Molecular docking studies indicate that this compound interacts favorably with various biological targets, including enzymes involved in inflammation and cancer progression. These studies help elucidate the binding affinities and possible mechanisms through which this compound exerts its biological effects .

Case Studies

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Mahmoud et al., 2020 | Antimicrobial | Exhibited significant activity against S. aureus and E. coli. |

| Moneer et al., 2016 | Anti-inflammatory | Showed remarkable inhibition of cyclooxygenase enzymes (IC50 values < 0.3 nM). |

| Sethi et al., 2017 | Analgesic | Demonstrated notable analgesic activity compared to standard medications. |

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1H-benzimidazol-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For instance, it may inhibit the function of certain kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Substituent Position Effects : The placement of bromine and methyl groups significantly alters electronic properties. For example, 4-Bromo-2-methyl-1H-benzimidazol-6-amine (4-Br, 2-Me) exhibits distinct NMR shifts (δ 2.38 ppm for CH₃) compared to the target compound (6-Br, 4-Me), which would show different electronic environments due to bromine’s electron-withdrawing nature at position 4.

- Core Heterocycle Differences : Benzothiazole derivatives (e.g., 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine ) exhibit higher molecular weights and sulfur-based reactivity compared to benzimidazoles.

Biological Activity

6-Bromo-4-methyl-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

- Molecular Formula : C8H8BrN3

- Molecular Weight : 242.07 g/mol

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with MIC values comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Anticancer Activity

This compound has shown promising anticancer activity in various cancer cell lines. A study evaluated its effects on HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Induces apoptosis via caspase activation |

| MCF7 | 15 | Cell cycle arrest at G1 phase |

| HCT116 | 12 | Upregulation of pro-apoptotic proteins |

The compound was found to significantly increase the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic protein Bcl-2 levels, suggesting a strong pro-apoptotic effect .

Apoptosis Induction

The induction of apoptosis in cancer cells is a key mechanism by which this compound exerts its anticancer effects. Flow cytometry analysis revealed that treatment with the compound leads to a significant increase in early and late apoptotic cells.

Cell Cycle Arrest

The compound has been shown to cause cell cycle arrest in the G1 phase, evidenced by an increase in the percentage of cells in this phase after treatment. This effect is critical for inhibiting cancer cell proliferation .

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of multiple benzimidazole derivatives, including this compound. The results indicated that it possessed superior antibacterial properties against both Gram-positive and Gram-negative strains compared to conventional antibiotics .

Cancer Cell Line Study

In vitro studies conducted on various cancer cell lines demonstrated that this compound not only inhibits cell growth but also triggers apoptotic pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-4-methyl-1H-benzimidazol-2-amine, and how are reaction conditions optimized?

- The compound is typically synthesized via bromination of precursor benzimidazole derivatives. Key steps include:

- Bromination : Using bromine or bromine sources (e.g., NBS) in solvents like acetic acid or chloroform under controlled temperatures to avoid side reactions .

- Cyclization : Formation of the benzimidazole core via condensation reactions, often requiring acidic or basic catalysts .

- Purification : Recrystallization in ethanol or DMSO to improve yield and purity .

- Optimization focuses on temperature control during bromination (to prevent over-substitution) and solvent selection to enhance selectivity .

Q. How is this compound characterized structurally?

- Spectroscopy : FT-IR confirms functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹), while 1H NMR identifies aromatic protons and methyl groups .

- Mass Spectrometry : Determines molecular weight (e.g., [M+H]+ peak at m/z 228–230 for brominated derivatives) .

- X-ray Crystallography : Resolves halogen bonding patterns, critical for understanding interactions in biological systems .

Q. What nucleophilic substitution reactions are feasible with this compound?

- The bromine atom at the 6-position is reactive toward nucleophiles (amines, thiols, alkoxides). Examples include:

- Amination : Substitution with primary/secondary amines in polar solvents (DMSO, DMF) under mild heating .

- Thioether Formation : Reaction with thiols in the presence of K₂CO₃ .

- Steric hindrance from the 4-methyl group may slow substitution at adjacent positions .

Advanced Research Questions

Q. How can contradictory data on substitution reactivity be resolved when varying nucleophiles?

- Discrepancies arise from solvent polarity, steric effects, and nucleophile strength. For example:

- Polar aprotic solvents (e.g., DMSO) enhance reactivity of weaker nucleophiles (e.g., aniline) by stabilizing transition states .

- Steric hindrance : Bulky nucleophiles exhibit lower yields at the 6-position due to the 4-methyl group .

- Systematic studies using Hammett plots or DFT calculations can elucidate electronic/steric contributions .

Q. What strategies improve the anticancer activity of derivatives derived from this compound?

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 4-position to enhance DNA intercalation .

- Replace bromine with bioisosteres (e.g., -CF₃) to improve metabolic stability .

- Mechanistic Studies :

- Use fluorescence-based assays to monitor binding to topoisomerase II or tubulin .

- Compare IC₅₀ values against analogues (e.g., 6-chloro derivatives) to establish structure-activity relationships .

Q. How can conflicting results in enzymatic inhibition assays be addressed?

- Contradictions may stem from assay conditions (pH, ionic strength) or enzyme isoforms. Solutions include:

- Standardized Protocols : Use recombinant enzymes (e.g., CYP450 isoforms) under controlled buffer conditions .

- Docking Simulations : Predict binding modes to identify key residues (e.g., halogen bonding with His159 in kinase targets) .

Q. What methodologies validate the compound’s role in material science applications?

- Optoelectronic Properties : Measure UV-Vis absorption (λmax ~300–350 nm for benzimidazole derivatives) and cyclic voltammetry to assess HOMO-LUMO gaps .

- Polymer Integration : Use Suzuki-Miyaura coupling to graft the compound into conductive polymers, followed by AFM/conductivity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.